

Swern oxidation protocol for 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

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Compound of Interest

Compound Name:	3-((tert- Butyldimethylsilyl)oxy)propan-1-ol
Cat. No.:	B015442

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Application Note: Sw-03-TBS

Swern Oxidation Protocol for the Synthesis of 3-((tert-Butyldimethylsilyl)oxy)propanal

Introduction

The Swern oxidation is a highly reliable and widely utilized method in modern organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.

[1][2] Developed by Daniel Swern and Kanji Omura, this reaction is renowned for its mild conditions, broad functional group tolerance, and high yields.[3] A key advantage of the Swern oxidation is its ability to stop at the aldehyde stage for primary alcohols, preventing over-oxidation to the carboxylic acid, a common issue with many metal-based oxidants.[3]

This application note provides a detailed protocol for the Swern oxidation of **3-((tert-Butyldimethylsilyl)oxy)propan-1-ol** to the corresponding aldehyde, **3-((tert-Butyldimethylsilyl)oxy)propanal**. This substrate, featuring a bulky tert-butyldimethylsilyl (TBS) protecting group, is a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.[4] The protocol herein is designed to be a self-validating system, with explanations for each step to ensure reproducibility and success.

Reaction Principle and Mechanism

The Swern oxidation employs dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophilic agent, most commonly oxalyl chloride.[1][5] The reaction proceeds through a series of well-defined steps at low temperatures, typically -78 °C, to control the reactivity of the intermediates.[6][7]

The mechanism can be summarized in three main stages:

- Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form the highly electrophilic chloro(dimethyl)sulfonium chloride, with the concomitant release of carbon monoxide and carbon dioxide.[8]
- Formation of the Alkoxy sulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, forming a key alkoxy sulfonium salt intermediate.[7][8]
- Ylide Formation and Elimination: A hindered, non-nucleophilic amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to deprotonate the carbon adjacent to the sulfonium center, forming a sulfur ylide.[9][8] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide (DMS), and a protonated amine salt.[8]

Experimental Protocol

This protocol is optimized for the Swern oxidation of **3-((tert-Butyldimethylsilyl)oxy)propan-1-ol**.

Materials and Reagents

Reagent	Formula	MW (g/mol)	Amount (mmol)	Equivalents
3-((tert- Butyldimethylsilyl)oxy)propan-1-ol	C9H22O2Si	190.36	10.0	1.0
Oxalyl chloride	(COCl)2	126.93	12.0	1.2
Dimethyl sulfoxide (DMSO)	C2H6OS	78.13	24.0	2.4
Triethylamine (TEA)	C6H15N	101.19	50.0	5.0
Dichloromethane (DCM), anhydrous	CH2Cl2	84.93	-	-

Step-by-Step Procedure

- Preparation:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
- Maintain a positive pressure of dry nitrogen throughout the reaction.
- Prepare a dry ice/acetone bath to maintain a temperature of -78 °C.

- Activation of DMSO:

- To the reaction flask, add anhydrous dichloromethane (40 mL) and cool to -78 °C.
- Add oxalyl chloride (1.2 equiv) dropwise to the cooled DCM.
- In the dropping funnel, prepare a solution of dimethyl sulfoxide (2.4 equiv) in anhydrous dichloromethane (10 mL).

- Add the DMSO solution dropwise to the oxalyl chloride solution over 5-10 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO₂) will be observed.[1][8]
- Stir the resulting colorless solution at -78 °C for 15 minutes.

- Addition of the Alcohol:
 - Prepare a solution of **3-((tert-Butyldimethylsilyl)oxy)propan-1-ol** (1.0 equiv) in anhydrous dichloromethane (10 mL).
 - Add the alcohol solution dropwise to the activated DMSO mixture over 10-15 minutes, maintaining the temperature at -78 °C.
 - Stir the reaction mixture at -78 °C for 30-45 minutes.
- Addition of Base and Quenching:
 - Add triethylamine (5.0 equiv) dropwise to the reaction mixture over 10 minutes. A thick white precipitate of triethylammonium chloride will form.
 - After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.
 - Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
- Work-up:
 - Add water (50 mL) to the reaction mixture to dissolve the ammonium salt.
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer with dichloromethane (2 x 30 mL).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).

- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-((tert-Butyldimethylsilyl)oxy)propanal.

Safety and Handling Precautions

- Toxicity: Oxalyl chloride is corrosive and toxic. Carbon monoxide is an acutely toxic gas.[8] Dimethyl sulfide is volatile and has an extremely unpleasant odor.[9][8] All operations must be performed in a well-ventilated fume hood.
- Exothermicity: The reaction of DMSO with oxalyl chloride is highly exothermic.[6] Strict temperature control is crucial to prevent side reactions and ensure safety.
- Waste Disposal: The malodorous dimethyl sulfide byproduct can be neutralized by treating glassware and aqueous waste with bleach or an oxidizing agent like Oxone®.[8]

Visualizing the Workflow and Mechanism

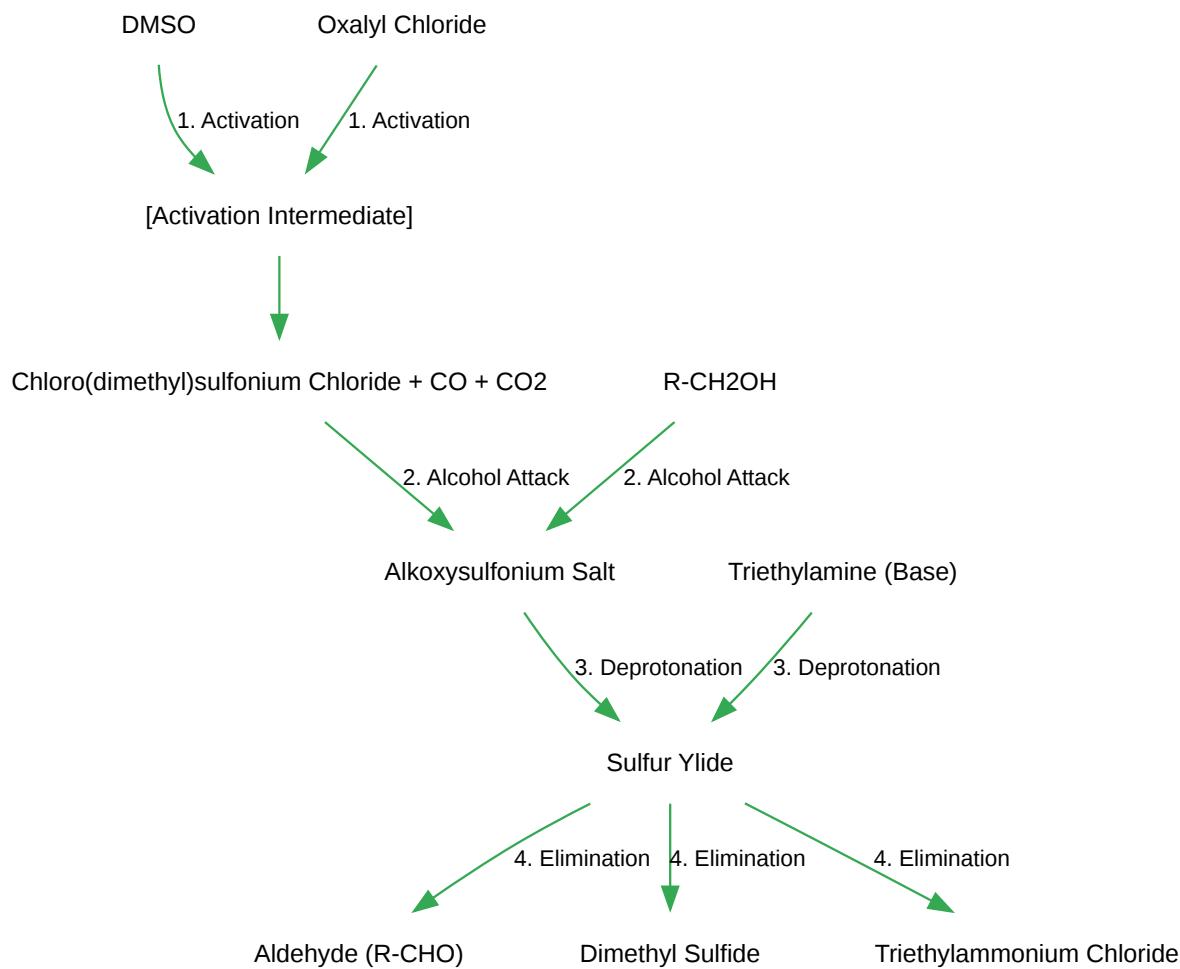
Swern Oxidation Experimental Workflow



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Caption: Experimental workflow for the Swern oxidation.

Swern Oxidation Reaction Mechanism

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